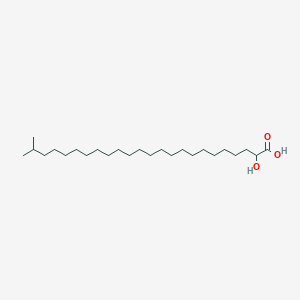
Phosphorodiamidothioic cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidothioic cyanide is a chemical compound that contains phosphorus, nitrogen, sulfur, and carbon atoms It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodiamidothioic cyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus pentachloride with thiourea, followed by the addition of cyanide ions. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidothioic cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a range of phosphorus-nitrogen compounds.
Applications De Recherche Scientifique
Phosphorodiamidothioic cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: Researchers study its potential as a biochemical probe for investigating cellular processes.
Medicine: There is interest in its potential therapeutic applications, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Phosphorodiamidothioic cyanide can be compared with other phosphorus-containing compounds such as:
Phosphorodiamidic acid: Similar in structure but lacks the cyanide group.
Thiophosphoryl chloride: Contains sulfur and phosphorus but has different reactivity.
Cyanamide: Contains a cyanide group but differs in its nitrogen-phosphorus connectivity.
The uniqueness of this compound lies in its combination of phosphorus, sulfur, and cyanide, which imparts distinct chemical properties and reactivity.
Propriétés
| 117584-31-3 | |
Formule moléculaire |
CH4N3PS |
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
diaminophosphinothioylformonitrile |
InChI |
InChI=1S/CH4N3PS/c2-1-5(3,4)6/h(H4,3,4,6) |
Clé InChI |
NDLAZZTUDVXBMX-UHFFFAOYSA-N |
SMILES canonique |
C(#N)P(=S)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)




